Cas no 1803793-94-3 (Ethyl 2-bromo-6-(2-carboxyethyl)benzoate)

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-6-(2-carboxyethyl)benzoate
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- インチ: 1S/C12H13BrO4/c1-2-17-12(16)11-8(6-7-10(14)15)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3,(H,14,15)
- InChIKey: GUZJOTAVORUCLY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C(=O)OCC)CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 280
- XLogP3: 2.6
- トポロジー分子極性表面積: 63.6
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013022540-1g |
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate |
1803793-94-3 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
Alichem | A013022540-250mg |
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate |
1803793-94-3 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
Alichem | A013022540-500mg |
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate |
1803793-94-3 | 97% | 500mg |
855.75 USD | 2021-06-24 |
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Ethyl 2-bromo-6-(2-carboxyethyl)benzoateに関する追加情報
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate: A Comprehensive Overview
Ethyl 2-bromo-6-(2-carboxyethyl)benzoate, identified by the CAS number 1803793-94-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and functional groups, has garnered attention for its potential applications in various industries. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to Ethyl 2-bromo-6-(2-carboxyethyl)benzoate.
The molecular structure of Ethyl 2-bromo-6-(2-carboxyethyl)benzoate consists of a benzoate ring with substituents at positions 2 and 6. At position 2, there is a bromine atom, while position 6 is substituted with an ethyl group that is further attached to a carboxylic acid moiety. This combination of functional groups—bromine, ester, and carboxylic acid—contributes to the compound's reactivity and versatility in chemical reactions. The presence of these groups makes it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of Ethyl 2-bromo-6-(2-carboxyethyl)benzoate in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing polymers with tailored properties. For instance, the ester group can be hydrolyzed to form carboxylic acids, which can then participate in polymerization reactions. This ability to modify the compound's functional groups opens up possibilities for creating materials with enhanced mechanical strength, thermal stability, and biodegradability.
In addition to its role in polymer synthesis, Ethyl 2-bromo-6-(2-carboxyethyl)benzoate has been investigated for its potential in pharmaceutical applications. The bromine atom at position 2 can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of bioactive molecules. Recent research has focused on using this compound as an intermediate in the preparation of drugs targeting specific biological pathways. Its ability to undergo multiple reaction pathways makes it a versatile building block in medicinal chemistry.
The synthesis of Ethyl 2-bromo-6-(2-carboxyethyl)benzoate typically involves multi-step organic reactions. Starting from bromobenzene derivatives, chemists employ Friedel-Crafts acylation or other electrophilic substitution methods to introduce the necessary substituents. The introduction of the ester group at position 6 often requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making the synthesis more sustainable and cost-effective.
From an environmental perspective, Ethyl 2-bromo-6-(2-carboxyethyl)benzoate has been studied for its biodegradability and eco-friendly properties. Researchers have found that under certain conditions, this compound can undergo microbial degradation, reducing its environmental footprint. This characteristic is particularly important for industries seeking to adopt greener chemical processes and comply with environmental regulations.
In conclusion, Ethyl 2-bromo-6-(2-carboxyethyl)benzoate (CAS No: 1803793-94-3) is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmaceuticals. Its unique structure and functional groups make it an invaluable tool for chemists and material scientists alike. As research continues to uncover new potential uses and improved synthetic methods, this compound is poised to play an even greater role in advancing technological and industrial innovations.
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